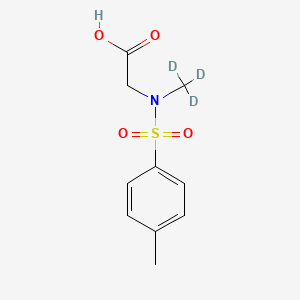
Tosylsarcosine-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tosylsarcosine-d3 is a deuterium-labeled compound with the molecular formula C10H10D3NO4S and a molecular weight of 246.3 g/mol. It is an intermediate in the synthesis of Creatinine-d3, a labeled creatinine used in various biochemical and clinical applications. The compound is characterized by the presence of a tosyl group (p-toluenesulfonyl) attached to sarcosine, a derivative of glycine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tosylsarcosine-d3 typically involves the reaction of sarcosine with p-toluenesulfonyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. Quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to verify the purity and isotopic labeling of the final product.
化学反応の分析
Types of Reactions
Tosylsarcosine-d3 undergoes various chemical reactions, including:
Nucleophilic Substitution: The tosyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or oxidizing/reducing agent used. For example, nucleophilic substitution with an amine would yield an N-substituted sarcosine derivative .
科学的研究の応用
Tosylsarcosine-d3 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in NMR spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic research to trace biochemical pathways in vivo.
Medicine: Utilized in clinical diagnostics for imaging and diagnosis, as well as in the synthesis of labeled creatinine for renal function tests.
Industry: Applied as an environmental pollutant standard for detecting contaminants in air, water, soil, and food.
作用機序
The mechanism of action of Tosylsarcosine-d3 involves its role as an intermediate in biochemical pathways. The tosyl group acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of various derivatives. The deuterium labeling allows for precise tracking of the compound in metabolic studies, providing insights into molecular targets and pathways involved in its metabolism.
類似化合物との比較
Similar Compounds
Tosylsarcosine: The non-deuterated version of Tosylsarcosine-d3, used in similar applications but without the isotopic labeling.
Tosylglycine: Another tosylated amino acid derivative, used in organic synthesis and biochemical research.
Uniqueness
This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed metabolic studies. The isotopic labeling distinguishes it from similar compounds, making it particularly valuable in research applications that require precise tracking and quantification.
特性
分子式 |
C10H13NO4S |
|---|---|
分子量 |
246.30 g/mol |
IUPAC名 |
2-[(4-methylphenyl)sulfonyl-(trideuteriomethyl)amino]acetic acid |
InChI |
InChI=1S/C10H13NO4S/c1-8-3-5-9(6-4-8)16(14,15)11(2)7-10(12)13/h3-6H,7H2,1-2H3,(H,12,13)/i2D3 |
InChIキー |
XRAFYUFZCCCVEY-BMSJAHLVSA-N |
異性体SMILES |
[2H]C([2H])([2H])N(CC(=O)O)S(=O)(=O)C1=CC=C(C=C1)C |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


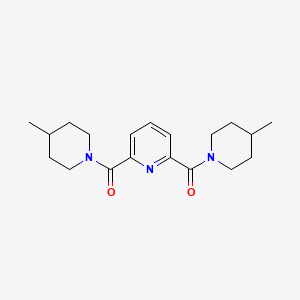
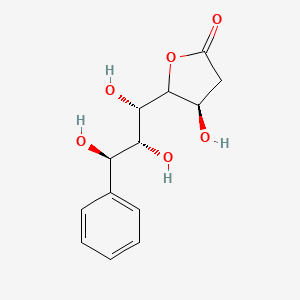
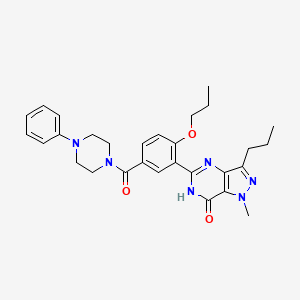
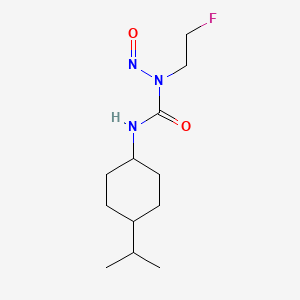
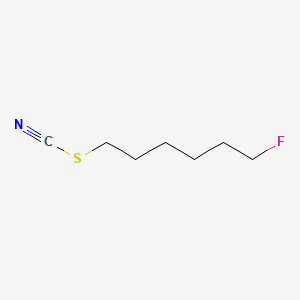
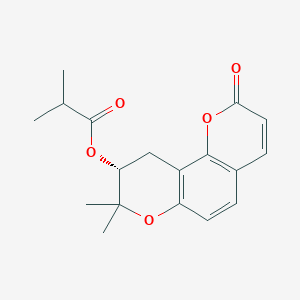

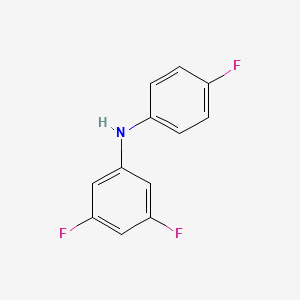

![1-(3,5-Dihydroxyphenyl)-2-[[2-(4-hydroxyphenyl)-1-methylethyl]amino]ethanone](/img/structure/B13419701.png)
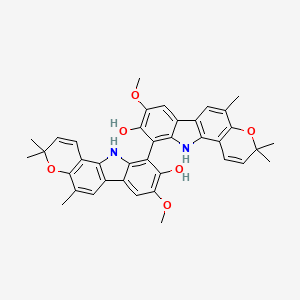
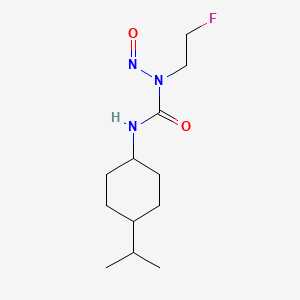
![(3aR,6R)-5-(2-amino-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B13419715.png)

